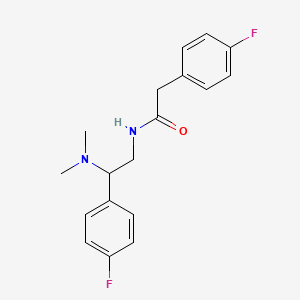

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions may include:

- Solvent: Common solvents used in such reactions include ethanol, methanol, or acetonitrile.

- Temperature: The reaction is usually carried out at elevated temperatures, typically around 60-80°C.

- Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-2-(4-chlorophenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.

N-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-2-(4-bromophenyl)acetamide: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide can significantly alter its chemical and biological properties compared to its chlorine or bromine analogs. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets.

Actividad Biológica

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide, a compound with potential pharmacological applications, has garnered interest in recent years for its biological activity. This article provides an overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C18H22F2N2O and molecular weight of approximately 346.38 g/mol. Its structure features a dimethylamino group and two fluorophenyl moieties, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the dimethylamino group and the fluorinated phenyl rings. The synthetic pathway may vary depending on the specific reagents and conditions used.

The compound has been studied primarily for its inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmitter regulation. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease.

Inhibition Potency

Recent studies have reported that this compound exhibits significant inhibitory activity against both AChE and BChE. The IC50 values for these activities were found to be in the low micromolar range, indicating potent effects compared to standard inhibitors like donepezil.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines, including NIH3T3 fibroblasts, indicated that the compound exhibits low toxicity at effective concentrations against cholinesterases. The selectivity index suggests that the compound can be developed further for therapeutic applications without significant cytotoxic effects.

| Cell Line | IC50 (µM) | Toxicity Assessment |

|---|---|---|

| NIH3T3 | >1000 | Non-toxic |

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Alzheimer's Disease Model : In a murine model of Alzheimer's disease, administration of the compound led to improved cognitive function as measured by memory tests. The observed increase in AChE inhibition correlated with enhanced synaptic plasticity markers.

- Neuroprotective Effects : Another study highlighted its neuroprotective properties against oxidative stress-induced neuronal death, suggesting potential applications in neurodegenerative diseases beyond Alzheimer's.

- In Vivo Efficacy : In vivo studies demonstrated that this compound could penetrate the blood-brain barrier effectively, making it a candidate for central nervous system disorders.

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O/c1-22(2)17(14-5-9-16(20)10-6-14)12-21-18(23)11-13-3-7-15(19)8-4-13/h3-10,17H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGSZWFMXQYWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.